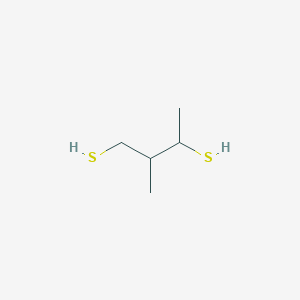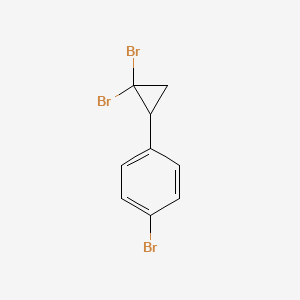
1-Bromo-4-(2,2-dibromocyclopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(2,2-dibromocyclopropyl)benzene is an organic compound with the molecular formula C9H7Br3 It consists of a benzene ring substituted with a bromine atom and a dibromocyclopropyl group
Vorbereitungsmethoden
The synthesis of 1-Bromo-4-(2,2-dibromocyclopropyl)benzene typically involves multiple steps. One common method is the bromination of benzene derivatives in the presence of Lewis acid catalysts such as aluminum chloride or ferric bromide . The dibromocyclopropyl group can be introduced through cyclopropanation reactions involving dibromoalkenes and suitable catalysts . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
1-Bromo-4-(2,2-dibromocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding brominated phenols or reduction to form less brominated derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common reagents used in these reactions include Grignard reagents, palladium catalysts, and strong bases like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(2,2-dibromocyclopropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities and therapeutic applications.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(2,2-dibromocyclopropyl)benzene involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the compound forms a negatively charged intermediate (Meisenheimer complex) before the substitution occurs . The presence of electron-withdrawing groups like bromine enhances the reactivity of the compound towards nucleophiles .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-(2,2-dibromocyclopropyl)benzene can be compared with other brominated benzene derivatives such as:
Bromobenzene: A simpler compound with a single bromine atom on the benzene ring.
1-Bromo-2,4-dichlorobenzene: Contains additional chlorine atoms, affecting its reactivity and applications.
1-Bromo-2,4-dinitrobenzene: Contains nitro groups, making it more reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its dibromocyclopropyl group, which imparts distinct chemical properties and reactivity compared to other brominated benzene derivatives .
Eigenschaften
CAS-Nummer |
51884-07-2 |
|---|---|
Molekularformel |
C9H7Br3 |
Molekulargewicht |
354.86 g/mol |
IUPAC-Name |
1-bromo-4-(2,2-dibromocyclopropyl)benzene |
InChI |
InChI=1S/C9H7Br3/c10-7-3-1-6(2-4-7)8-5-9(8,11)12/h1-4,8H,5H2 |
InChI-Schlüssel |
VFTSVEBYLGSQAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(Br)Br)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



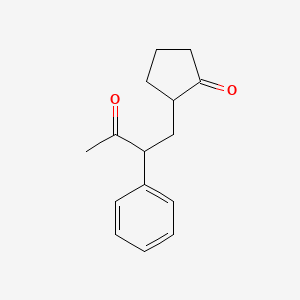
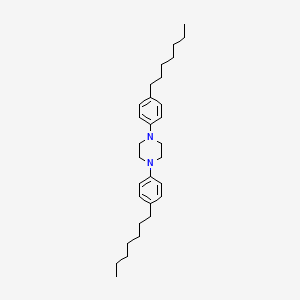
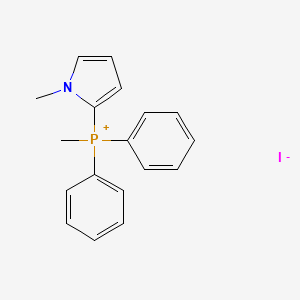

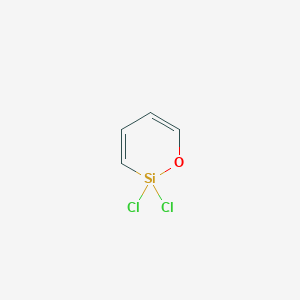
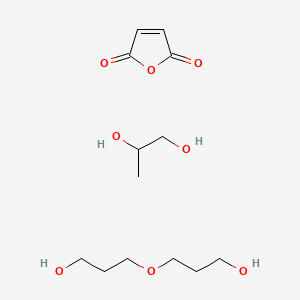

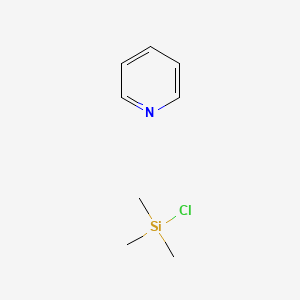
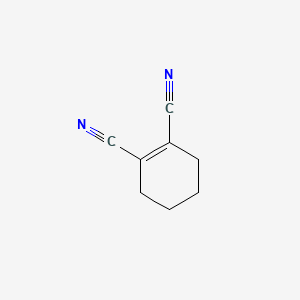
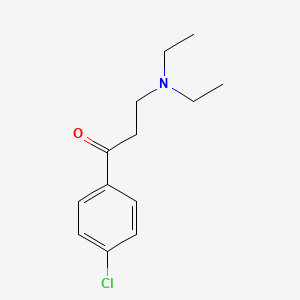
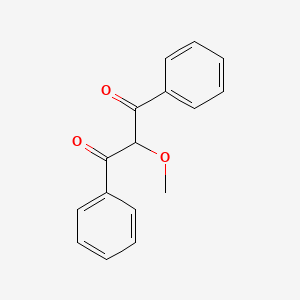
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)
